molecular formula C16H24Cl3N3O B13825626 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride CAS No. 32915-77-8

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride

Cat. No.: B13825626
CAS No.: 32915-77-8
M. Wt: 380.7 g/mol
InChI Key: JUEFYBNIGJLDAX-UHFFFAOYSA-M
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Description

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is an organic compound known for its unique chemical properties. It typically appears as a white or off-white crystalline powder . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves several steps. The synthetic route generally includes the following steps:

    Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Introduction of the chloro, ethyl, and methyl groups: These groups are introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the morpholinoethyl group: This step involves the reaction of the benzimidazole derivative with 2-chloroethylmorpholine under basic conditions.

    Formation of the chloride salt: The final step involves the reaction of the product with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride can be compared with other similar compounds, such as:

    5-Chloro-1-ethyl-2-methylimidazole: This compound shares a similar core structure but lacks the morpholinoethyl group.

    1-Ethyl-2-methylbenzimidazole: This compound lacks both the chloro and morpholinoethyl groups.

    3-(2-Morpholinoethyl)benzimidazole: This compound lacks the chloro and ethyl groups.

The presence of the chloro, ethyl, and morpholinoethyl groups in this compound contributes to its unique chemical properties and applications.

Properties

CAS No.

32915-77-8

Molecular Formula

C16H24Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

4-[2-(6-chloro-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)ethyl]morpholine;chloride;hydrochloride

InChI

InChI=1S/C16H23ClN3O.2ClH/c1-3-19-13(2)20(7-6-18-8-10-21-11-9-18)16-12-14(17)4-5-15(16)19;;/h4-5,12H,3,6-11H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

JUEFYBNIGJLDAX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(N(C2=C1C=CC(=C2)Cl)CCN3CCOCC3)C.Cl.[Cl-]

Origin of Product

United States

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